![molecular formula C19H20N4O3 B2732117 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-25-3](/img/structure/B2732117.png)
3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Description
This compound is a derivative of 5H-Pyrazolo[3,4-b]quinolin-5-one . It has a complex structure with multiple functional groups, including a nitrophenyl group and a pyrazoloquinolinone core. The presence of three methyl groups and a nitrophenyl group attached to the pyrazoloquinolinone core makes this compound interesting for various chemical studies .
Molecular Structure Analysis
The molecular formula of this compound is C19H20N4O3 . It has a complex structure with a pyrazolo[3,4-b]quinolin-5-one core, which is a bicyclic system containing a pyrazole ring fused with a quinoline . The compound also contains a nitrophenyl group and three methyl groups .Scientific Research Applications
Organic Synthesis
This compound is used as an intermediate in organic synthesis . It is involved in the one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as ionic liquid medium .
Green Chemistry
The compound is synthesized using a green synthetic protocol, which is environmentally friendly . The process yields 80–85% of the compound and uses gentle reaction conditions .
Multicomponent Reactions
The compound is produced via multicomponent reactions, which are significant techniques for the successful and rapid synthesis of a variety of composite heterocyclic frameworks . These reactions produce complex molecular functionality from three or more starting materials via a one-pot reaction .
Ionic Liquid Applications
The compound is synthesized in an ionic liquid medium . Ionic liquids have gained popularity as promising solvents for heterocyclic synthesis due to their intrinsic characteristics .
Pharmacological Activities
Pyrazolo[3,4-b]quinoline derivatives, which include this compound, exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They also have parasiticidal, antibacterial, hypotensive, and vasodilatory properties .
Drug Development
The compound is structurally similar to Sildenafil (Viagra®), a drug that inhibits phosphodiesterase-5 and thus enables the amplification of the relaxing effect of nitric oxide, which is a natural erection reaction on sexual stimulus .
properties
IUPAC Name |
3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPUFVICIRSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
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